![molecular formula C19H17ClN2O2 B2944277 Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate CAS No. 206982-86-7](/img/structure/B2944277.png)
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate
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Overview
Description
This compound is a complex organic molecule that likely contains a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have a styryl group (a derivative of styrene) attached to it, which suggests that it might have conjugated double bonds and potentially interesting optical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole core with a styryl group and an ethyl acetate group attached. The benzimidazole group is a bicyclic heteroaroma consisting of fused benzene and imidazole rings . The styryl group consists of a phenyl ring attached to a vinyl group, and the ethyl acetate group is a common ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the styryl group, and the ethyl acetate group. The benzimidazole ring is aromatic and relatively stable but can participate in electrophilic substitution reactions . The styryl group might undergo addition reactions at the double bond . The ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups (like the ester), and the extent of conjugation in the molecule .Scientific Research Applications
- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Its unique chemical structure may interact with specific cellular targets, making it a potential candidate for further drug development .
- Due to its fluorescent properties, this compound can serve as a fluorescent probe for cellular imaging. Scientists have explored its use in visualizing cellular structures, protein localization, and intracellular processes. Its benzimidazole core emits fluorescence upon excitation, making it valuable in bioimaging studies .
- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has demonstrated antimicrobial effects against bacteria and fungi. Researchers have investigated its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens. Understanding its mechanism of action could lead to new therapeutic strategies .
- Some studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammatory disorders. Further research is needed to validate its efficacy .
- The benzimidazole moiety in this compound can act as a chelating agent for metal ions. Researchers have explored its ability to bind to metal ions (such as copper, zinc, or iron) and influence metal-dependent biological processes. Metal chelation has implications in neurodegenerative diseases and other metal-related disorders .
- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate may find applications in PDT—a cancer treatment that involves light activation of a photosensitizer. Its photophysical properties make it a potential candidate for PDT, where it can generate reactive oxygen species upon light exposure, leading to localized cell damage .
Anticancer Research
Fluorescent Probes and Imaging
Antimicrobial Activity
Anti-inflammatory Properties
Metal Ion Chelation
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
Similar compounds such as 2-styrylbenzimidazoles have been reported to exhibit antimicrobial activity against various bacterial strains .
Mode of Action
It’s worth noting that similar compounds, such as 2-styrylbenzimidazoles, have been synthesized and found to possess moderate potency against certain types of fungi .
Biochemical Pathways
Related compounds, such as 2-styrylbenzimidazoles, have been found to exhibit biological affinities, suggesting they may interact with various biochemical pathways .
Result of Action
Similar compounds, such as 2-styrylbenzimidazoles, have been found to possess moderate potency against certain types of fungi .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 2-styrylbenzimidazoles, involves environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or chemical biology, among others .
properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)13-22-17-6-4-3-5-16(17)21-18(22)12-9-14-7-10-15(20)11-8-14/h3-12H,2,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXZCFFKWRUYOP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate |
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